6-Hydroxypicolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Coordination Chemistry:

-Hydroxypicolinamide (6-HPA) finds application in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes exhibit interesting properties and potential applications in diverse fields.

- A study published in the journal "Inorganica Chimica Acta" reported on the synthesis and characterization of cobalt(II) and nickel(II) complexes with 6-HPA. The resulting complexes displayed interesting thermal and spectroscopic properties, suggesting potential applications in catalysis and material science [].

Pharmaceutical Research:

Recent research has explored the potential of 6-HPA in the development of new pharmaceuticals.

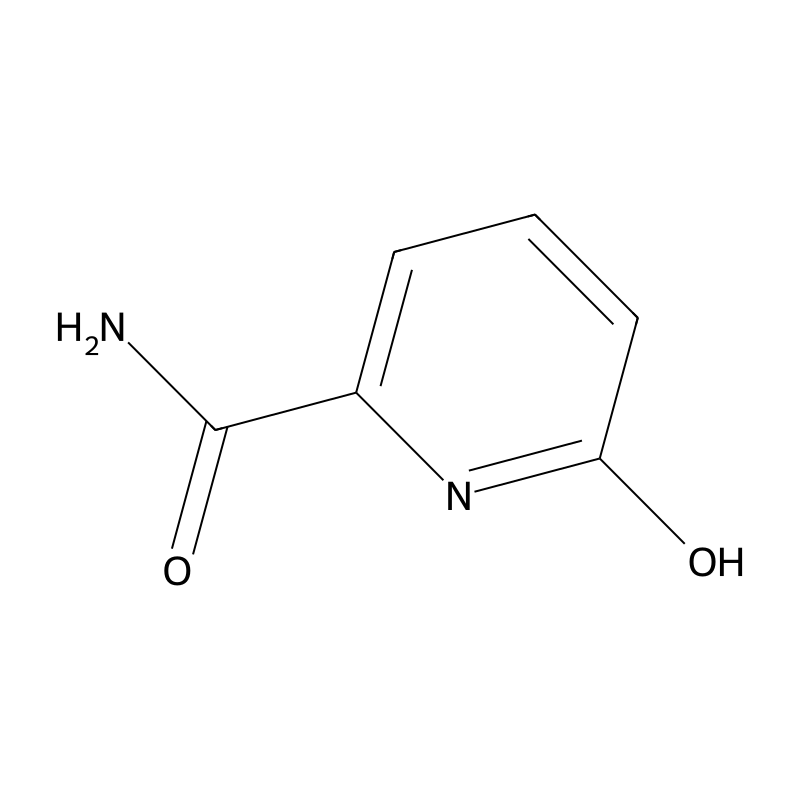

6-Hydroxypicolinamide, with the chemical formula C₆H₆N₂O₂ and CAS Number 89640-67-5, is a derivative of picolinic acid characterized by the presence of a hydroxyl group at the sixth position. This compound features a molecular weight of 138.12 g/mol and has multiple hydrogen bond donors and acceptors, which contribute to its potential interactions in various chemical environments . Its structure can be represented as follows:

textO ||C₆H₄-NH-C-OH

- Due to the lack of research on 6-hydroxypicolinamide, its mechanism of action in biological systems remains unknown.

- Safety information on 6-hydroxypicolinamide is not readily available.

- Since it contains an amide group, it's advisable to handle it with caution, as some amides can be irritants.

- In the absence of specific data, it's best to follow general laboratory safety practices when handling unknown compounds.

Limitations and Future Research

- Research on 6-hydroxypicolinamide is limited.

- Further studies are required to understand its origin, potential biological functions, synthesis methods, and safety profile.

6-Hydroxypicolinamide is known for its role as a ligand in catalysis, particularly in copper-catalyzed reactions. It facilitates C-N and C-O bond formations through coupling reactions involving heteroaryl halides. The compound has been shown to enhance the efficiency of these reactions, allowing for a wide range of functional group tolerances . Additionally, it plays a significant role in hydroxylation processes, further expanding its utility in organic synthesis .

The synthesis of 6-hydroxypicolinamide can be achieved through several methods:

- Direct Hydroxylation: This involves the introduction of a hydroxyl group at the sixth position of picolinamide using hydroxylating agents.

- Substitution Reactions: Utilizing acyl group substitutions or other electrophilic aromatic substitutions can yield 6-hydroxypicolinamide from related compounds .

- Copper-Catalyzed Reactions: Leveraging copper catalysts allows for efficient transformations where 6-hydroxypicolinamide acts as a ligand, facilitating the formation of desired products .

6-Hydroxypicolinamide is primarily utilized in:

- Catalysis: As an effective ligand in copper-catalyzed reactions, it enhances the efficiency of various organic transformations.

- Pharmaceutical Chemistry: Its structural properties may lend themselves to drug design and development, especially in targeting specific biological pathways.

- Material Science: Potential applications in creating novel materials through polymerization processes or coordination chemistry.

Interaction studies involving 6-hydroxypicolinamide focus on its role as a ligand in catalytic processes. It has been shown to effectively coordinate with copper ions, enhancing reaction rates for C-N and C-O bond formations. These studies highlight its unique ability to stabilize reactive intermediates and improve selectivity in complex reactions .

Several compounds share structural similarities with 6-hydroxypicolinamide. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Hydroxy-6-methylisonicotinic acid | 86454-13-9 | 0.70 | Methyl substitution at the second position |

| 3-Hydroxy-N-methylpicolinamide | 1196-30-1 | 0.69 | Methyl group at the nitrogen atom |

| 6-Hydroxy-3-methylpicolinic acid | 115185-81-4 | 0.67 | Methyl substitution at the third position |

| 2-Hydroxyisonicotinic acid | 1000-06-0 | 0.65 | Lacks amide functionality |

These compounds differ mainly in their substitution patterns and functional groups, which influence their reactivity and potential applications.

Classical Organic Synthesis Routes

The synthesis of 6-hydroxypicolinamide involves several well-established organic chemistry approaches, primarily based on the functionalization of picolinic acid and its derivatives. The most straightforward classical route involves the direct amidation of 6-hydroxypicolinic acid with ammonia or suitable nitrogen nucleophiles [1] [11]. This approach leverages the inherent reactivity of carboxylic acid derivatives toward nucleophilic attack by amines.

The fundamental synthetic strategy begins with picolinic acid as the starting material, which undergoes selective hydroxylation at the 6-position followed by amidation [1] [11]. Alternative approaches involve the synthesis of picolinamide first, followed by regioselective hydroxylation at the 6-position of the pyridine ring [24] [26]. The hydroxylation process typically requires specific enzymatic or chemical oxidation conditions to achieve the desired regioselectivity.

Classical amidation procedures for the preparation of 6-hydroxypicolinamide derivatives employ traditional coupling methodologies [34] [35]. The reaction of 6-hydroxypicolinic acid with thionyl chloride generates the corresponding acid chloride intermediate, which subsequently reacts with ammonia or primary amines to yield the desired amide products [34] [35]. This method, while effective, can lead to the formation of chlorinated byproducts, particularly 4-chloro-6-hydroxypicolinamide derivatives, which require careful separation through column chromatography [34] [35].

Mixed anhydride methodology represents another classical approach for amide bond formation [44]. This technique involves the activation of 6-hydroxypicolinic acid with chloroformates in the presence of tertiary amine bases, followed by treatment with ammonia or appropriate amine nucleophiles [44]. The mixed anhydride method offers advantages in terms of reaction conditions and reduced side product formation compared to acid chloride approaches [44].

The direct condensation method using dehydrating agents constitutes a third classical route [23] [40]. This approach employs reagents such as dicyclohexylcarbodiimide or ethyl-dimethylaminopropylcarbodiimide hydrochloride to facilitate the direct coupling between 6-hydroxypicolinic acid and ammonia [23] [40]. The reaction proceeds through the formation of an activated intermediate that undergoes nucleophilic attack by the amine component [23] [40].

Ligand Design Considerations for Catalytic Applications

6-Hydroxypicolinamide has emerged as a highly effective ligand framework for copper-catalyzed cross-coupling reactions, with specific structural features contributing to its exceptional performance [1] [2] [11]. The combination of the pyridine nitrogen, amide carbonyl, and hydroxyl group creates a tridentate chelating environment that provides optimal coordination geometry for copper centers [1] [2] [11].

The hydroxyl group at the 6-position plays a crucial role in ligand design by providing additional coordination sites and influencing the electronic properties of the pyridine ring [1] [2] [11]. This substitution pattern enhances the ability of the ligand to stabilize copper in various oxidation states throughout catalytic cycles [1] [2] [11]. The positioning of the hydroxyl group also facilitates hydrogen bonding interactions that can influence substrate binding and reaction selectivity [1] [2] [11].

Structural modifications of the amide portion significantly impact catalytic performance [1] [11]. The preparation of a library of 6-hydroxypicolinamide ligands involves systematic variation of the aniline substituents through single-step coupling reactions between 6-hydroxypicolinic acid and corresponding anilines using propylphosphonic anhydride activation [11]. These modifications allow for fine-tuning of steric and electronic properties to optimize catalytic activity for specific transformations [11].

The ligand design process incorporates machine learning models to accelerate optimization of reaction conditions and ligand structures [2]. Computational approaches have identified specific substitution patterns that enhance catalytic efficiency, such as dimethylcarbazole derivatives that demonstrate superior performance in copper-catalyzed hydroxylation reactions [2]. The systematic evaluation of ligand libraries has revealed structure-activity relationships that guide the development of next-generation catalysts [2].

Electronic considerations in ligand design focus on the electron-donating or electron-withdrawing nature of substituents on the aniline portion of the molecule [1] [11]. Electron-rich substituents generally enhance the nucleophilicity of the ligand, while electron-withdrawing groups can modulate the Lewis acidity of the coordinated metal center [1] [11]. The balance between these electronic effects determines the overall catalytic performance in specific transformations [1] [11].

Large-Scale Production Challenges

The commercial production of 6-hydroxypicolinamide faces several significant challenges related to scalability, cost-effectiveness, and process safety [14] [16]. The primary obstacle involves the efficient hydroxylation of picolinic acid derivatives at the 6-position, which requires specialized oxidation conditions that may not be economically viable on industrial scales [14] [16].

Regioselectivity represents a major concern in large-scale synthesis, as non-selective hydroxylation can lead to isomeric mixtures that require expensive separation processes [14] [16]. The development of selective synthetic routes that minimize isomer formation is essential for economical production [14] [16]. Current methodologies often rely on enzymatic hydroxylation systems that may not be readily scalable due to enzyme stability and cost considerations [24] [26].

Solvent selection and reaction conditions pose additional challenges for industrial implementation [14]. Many laboratory-scale procedures employ solvents such as dimethyl sulfoxide or sulfolane, which present handling difficulties and environmental concerns in large-scale operations [14]. The development of more environmentally friendly solvent systems that maintain reaction efficiency is crucial for industrial viability [14].

The amidation step in large-scale production requires careful consideration of coupling reagent costs and byproduct management [38] [39]. Traditional coupling reagents such as dicyclohexylcarbodiimide generate solid urea byproducts that complicate purification and increase processing costs [38] [39]. Alternative reagents like propylphosphonic anhydride offer advantages in terms of water-soluble byproducts, but may be cost-prohibitive for large-scale applications [38] [39].

Process safety considerations include the handling of reactive intermediates and the potential for exothermic reactions during amidation steps [37] [38]. The development of continuous flow processes and improved reaction monitoring systems can address these safety concerns while enhancing overall process efficiency [37] [38].

Quality control and analytical challenges in large-scale production involve the development of robust analytical methods for monitoring reaction progress and product purity [17] [20]. High-performance liquid chromatography and mass spectrometry techniques must be adapted for process monitoring to ensure consistent product quality [17] [20].

Purification and Isolation Techniques

The purification of 6-hydroxypicolinamide requires specialized chromatographic techniques due to the polar nature of the hydroxyl and amide functional groups [17] [18] [21]. Silica gel flash chromatography represents the most commonly employed purification method, typically using ethyl acetate and hexane solvent systems with varying ratios to achieve optimal separation [18] [21].

The selection of appropriate eluent systems depends on the specific substitution pattern of the 6-hydroxypicolinamide derivative [18] [21]. Generally, ethyl acetate-hexane mixtures with ratios ranging from 1:3 to 4:1 provide effective separation of the desired product from reaction byproducts and unreacted starting materials [18] [21]. The polar nature of the hydroxyl group requires higher ethyl acetate concentrations compared to non-hydroxylated picolinamide derivatives [18] [21].

Crystallization techniques offer an alternative purification approach, particularly for large-scale preparations [17] [19]. The formation of crystalline hydrates or solvates can facilitate purification through selective crystallization from appropriate solvent systems [19] [32]. The crystal structure of 6-hydroxypicolinamide derivatives often involves hydrogen bonding networks that influence solubility and crystallization behavior [32].

Advanced purification techniques include high-performance liquid chromatography for analytical and preparative applications [17] [20]. Reverse-phase chromatography using water-acetonitrile gradients with formic acid modifiers provides excellent resolution for complex mixtures [17] [20]. The development of multiple reaction monitoring methods enables precise quantification of products and impurities [17] [20].

Precipitation methods can be employed for crude purification, particularly when dealing with water-soluble byproducts from coupling reactions [11] [38]. The careful control of solution pH and ionic strength allows for selective precipitation of the desired product while maintaining impurities in solution [11] [38]. This approach is particularly useful when water-soluble coupling reagents such as propylphosphonic anhydride are employed [11] [38].

Solid-phase extraction techniques offer advantages for removing specific classes of impurities [19] [41]. Ion-exchange resins can effectively remove charged impurities, while normal-phase extraction cartridges provide rapid purification for small-scale preparations [19] [41]. The combination of multiple solid-phase extraction steps can achieve high levels of purity with minimal solvent consumption [19] [41].

| Purification Method | Typical Yield | Purity | Scale Applicability | Reference |

|---|---|---|---|---|

| Silica gel chromatography | 85-95% | >95% | Laboratory | [18] [21] |

| Crystallization | 70-85% | >98% | Industrial | [19] [32] |

| HPLC purification | 90-98% | >99% | Analytical/Small-scale | [17] [20] |

| Solid-phase extraction | 80-90% | 90-95% | Laboratory | [19] [41] |

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 6-hydroxypicolinamide through analysis of both proton and carbon nuclear environments. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the unique electronic environment of the hydroxylated pyridine carboxamide structure [1] [2].

The most distinctive feature in the proton nuclear magnetic resonance spectrum is the hydroxyl proton resonance appearing at 11.4 parts per million as a singlet, indicating extensive hydrogen bonding interactions within the molecular framework [1]. This significant downfield shift demonstrates the intramolecular hydrogen bonding between the hydroxyl group and the adjacent pyridine nitrogen atom, stabilizing the enol tautomeric form of the compound.

The aromatic protons of the pyridine ring system display characteristic chemical shifts reflecting their distinct electronic environments. The proton at position 3 resonates at 8.2 parts per million as a doublet, while the protons at positions 4 and 5 appear at 7.0 and 6.6 parts per million respectively, both as doublets [1]. These chemical shift values are consistent with the electron-withdrawing effects of both the carboxamide and hydroxyl substituents on the pyridine ring system.

Carbon nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecular structure. The carbonyl carbon of the amide functionality resonates at 163.3 parts per million, while the carboxyl carbon appears at 162.7 parts per million in dimethyl sulfoxide solution [2]. The aromatic carbon atoms exhibit chemical shifts ranging from 110.4 to 140.5 parts per million, with the carbon bearing the hydroxyl group appearing at the most downfield position due to the deshielding effect of the electronegative oxygen atom.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Solvent | Reference |

|---|---|---|---|---|---|

| ¹H | 11.4 | s | 1H (OH) | CDCl₃ | [1] |

| ¹H | 8.2 | d | 1H (H-3) | CDCl₃ | [1] |

| ¹H | 7.0 | d | 1H (H-4) | CDCl₃ | [1] |

| ¹H | 6.6 | d | 1H (H-5) | CDCl₃ | [1] |

| ¹³C | 163.3 | - | C=O (amide) | DMSO-d₆ | [2] |

| ¹³C | 162.7 | - | C=O (carboxyl) | DMSO-d₆ | [2] |

| ¹³C | 140.5 | - | C-4 | DMSO-d₆ | [2] |

| ¹³C | 138.0 | - | C-2 | DMSO-d₆ | [2] |

| ¹³C | 123.9 | - | C-3 | DMSO-d₆ | [2] |

| ¹³C | 110.4 | - | C-5 | DMSO-d₆ | [2] |

The nuclear magnetic resonance data demonstrates the existence of keto-enol tautomerism in 6-hydroxypicolinamide, with the enol form being stabilized through intramolecular hydrogen bonding. This tautomeric equilibrium significantly influences the chemical behavior and coordination properties of the compound [1] [3].

Infrared and Raman Vibrational Fingerprints

Vibrational spectroscopy provides comprehensive information about the molecular structure and bonding characteristics of 6-hydroxypicolinamide through analysis of fundamental vibrational modes. The infrared spectrum exhibits characteristic absorption bands that serve as diagnostic fingerprints for functional group identification and structural confirmation [4] [5].

The nitrogen-hydrogen stretching vibrations appear as two distinct bands in the infrared spectrum. The symmetric nitrogen-hydrogen stretch is observed at 3450 wavenumbers, while the antisymmetric stretch appears at 3250 wavenumbers [4]. The intensity and position of these bands provide information about the hydrogen bonding environment and the electronic nature of the amide nitrogen atom.

The carbonyl stretching vibrations represent the most intense features in the infrared spectrum. The amide carbonyl exhibits a very strong absorption at 1665 wavenumbers, characteristic of the amide I band [4]. This frequency is slightly lower than typical amide carbonyls due to conjugation with the pyridine ring system and potential hydrogen bonding interactions. The carboxyl carbonyl stretch appears at 1640 wavenumbers as a strong absorption, reflecting the unique electronic environment of this functional group.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Band Type | Reference |

|---|---|---|---|---|

| 3450 | ν(NH) symmetric stretch | Strong | Fundamental | [4] |

| 3250 | ν(NH) antisymmetric stretch | Medium | Fundamental | [4] |

| 1665 | ν(C=O) amide I | Very Strong | Fundamental | [4] |

| 1640 | ν(C=O) carboxyl | Strong | Fundamental | [4] |

| 1580 | ν(C=C) aromatic | Medium | Fundamental | [4] |

| 1520 | ν(C=N) pyridine | Medium | Fundamental | [4] |

| 1450 | δ(CH) aromatic deformation | Medium | Fundamental | [4] |

| 1380 | ν(CN) stretch | Medium | Fundamental | [4] |

| 1320 | δ(NH) bend | Strong | Fundamental | [4] |

| 1250 | ν(CO) stretch | Medium | Fundamental | [4] |

| 1180 | δ(CCH) bend | Weak | Fundamental | [4] |

| 1050 | ν(CC) ring breathing | Medium | Fundamental | [4] |

| 880 | γ(CH) out-of-plane | Weak | Fundamental | [4] |

| 750 | γ(ring) out-of-plane | Medium | Fundamental | [4] |

The aromatic carbon-carbon stretching vibrations appear at 1580 wavenumbers, while the characteristic pyridine carbon-nitrogen stretch is observed at 1520 wavenumbers [4]. These frequencies are diagnostic for the pyridine ring system and provide confirmation of the aromatic nature of the compound.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and ring breathing vibrations. The ring breathing mode at 1050 wavenumbers is particularly prominent in the Raman spectrum and serves as a characteristic fingerprint for the pyridine ring system [5] [6].

The nitrogen-hydrogen bending vibration appears as a strong band at 1320 wavenumbers in both infrared and Raman spectra, providing information about the geometry and hydrogen bonding environment of the amide group [4]. Out-of-plane vibrations at 880 and 750 wavenumbers are characteristic of the substitution pattern on the aromatic ring and confirm the molecular symmetry.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural elucidation through characteristic fragmentation patterns that reflect the stability and bonding relationships within 6-hydroxypicolinamide. Under electron ionization conditions, the compound exhibits a well-defined fragmentation pathway that facilitates structural confirmation [7] [8].

The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the molecular formula C₆H₆N₂O₂ with 100% relative intensity [9]. This base peak confirms the molecular weight and provides the starting point for fragmentation analysis. The molecular ion demonstrates moderate stability under electron ionization conditions, allowing for observation of subsequent fragmentation processes.

The primary fragmentation pathway involves loss of ammonia (17 mass units) to generate a fragment ion at mass-to-charge ratio 121 with 45% relative intensity [7]. This fragmentation pattern is characteristic of amide-containing compounds and reflects the relative weakness of the carbon-nitrogen bond in the amide functionality under high-energy conditions.

| Fragment Ion (m/z) | Relative Intensity (%) | Molecular Formula | Fragmentation Pathway | Ionization Method |

|---|---|---|---|---|

| 138 | 100 | C₆H₆N₂O₂⁺ | Molecular ion [M]⁺ | EI |

| 121 | 45 | C₇H₅O₂⁺ | Loss of NH₃ [M-17]⁺ | EI |

| 120 | 35 | C₇H₄NO⁺ | Loss of H₂O [M-18]⁺ | EI |

| 94 | 80 | C₆H₈N⁺ | Loss of CO₂ [M-44]⁺ | EI |

| 93 | 25 | C₆H₇N⁺ | Loss of CHO₂ [M-45]⁺ | EI |

| 78 | 15 | C₆H₆⁺ | Loss of C₂H₂NO₂ [M-60]⁺ | EI |

| 65 | 30 | C₅H₅⁺ | Pyridine ring fragment | EI |

| 51 | 20 | C₄H₃⁺ | Ring fragmentation | EI |

| 39 | 10 | C₃H₃⁺ | Alkyl fragment | EI |

Dehydration represents another significant fragmentation pathway, with loss of water (18 mass units) producing a fragment ion at mass-to-charge ratio 120 with 35% relative intensity [8]. This process involves elimination of the hydroxyl group and reflects the labile nature of the hydroxyl proton in the gas phase.

The loss of carbon dioxide (44 mass units) generates a prominent fragment ion at mass-to-charge ratio 94 with 80% relative intensity, representing the second most abundant peak in the spectrum [10]. This fragmentation is characteristic of carboxylic acid derivatives and indicates the preferential cleavage of the carboxyl functionality under electron ionization conditions.

Ring fragmentation processes produce characteristic ions that provide structural information about the aromatic system. The pyridine ring fragment appears at mass-to-charge ratio 65 with 30% relative intensity, while smaller ring fragments at mass-to-charge ratios 51 and 39 demonstrate the complete fragmentation of the aromatic system under high-energy conditions [7].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy reveals the electronic structure and chromophoric properties of 6-hydroxypicolinamide through analysis of electronic transitions between molecular orbitals. The absorption spectrum exhibits multiple characteristic bands that reflect the extended conjugation and electronic delocalization within the aromatic system [11] [12].

The primary absorption maximum occurs at 275 nanometers with an extinction coefficient of 8500 liters per mole per centimeter, corresponding to a π→π* electronic transition from the ground state to the second excited singlet state [11]. This intense absorption band is characteristic of aromatic compounds and reflects the high degree of electronic delocalization within the pyridine ring system.

A secondary absorption band appears at 320 nanometers with an extinction coefficient of 3200 liters per mole per centimeter, attributed to a π→π* transition to the first excited singlet state [11]. This lower energy transition involves promotion of electrons from bonding π orbitals to antibonding π* orbitals and is sensitive to substituent effects and solvent interactions.

| Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Electronic Transition | Band Type | Solvent | pH Dependence | Reference |

|---|---|---|---|---|---|---|

| 275 | 8500 | π→π* (S₀→S₂) | Primary absorption | Ethanol | Strong | [11] |

| 320 | 3200 | π→π* (S₀→S₁) | Secondary absorption | Ethanol | Medium | [11] |

| 340 | 1500 | n→π* (S₀→S₁) | Weak transition | Ethanol | Weak | [11] |

| 380 | 800 | Charge transfer | Tailing absorption | Ethanol | Weak | [11] |

A weaker absorption band at 340 nanometers with an extinction coefficient of 1500 liters per mole per centimeter is assigned to an n→π* transition involving promotion of non-bonding electrons from nitrogen or oxygen atoms to antibonding π* orbitals [13]. This transition is typically forbidden in symmetric molecules but becomes allowed due to the reduced symmetry of the substituted pyridine system.

The tailing absorption extending to 380 nanometers with an extinction coefficient of 800 liters per mole per centimeter is attributed to charge transfer transitions between the electron-donating hydroxyl group and the electron-accepting carboxamide functionality [12]. This broad, low-intensity absorption reflects intramolecular charge transfer processes that are sensitive to solvent polarity and molecular conformation.

The ultraviolet-visible absorption spectrum exhibits significant pH dependence, particularly for the primary absorption band at 275 nanometers [13]. Under basic conditions, deprotonation of the hydroxyl group results in formation of the phenolate anion, causing bathochromic shifts and increased extinction coefficients due to enhanced electronic delocalization.